Cas no 2171707-76-7 (2-cyclobutyl-3-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)

2-cyclobutyl-3-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid structure
2171707-76-7 structure
Product name:2-cyclobutyl-3-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid
CAS No:2171707-76-7
MF:C28H32N2O5
Molecular Weight:476.564087867737
CID:6320547
PubChem ID:165513291

2-cyclobutyl-3-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-cyclobutyl-3-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid
    • 2171707-76-7
    • EN300-1533397
    • 2-cyclobutyl-3-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
    • インチ: 1S/C28H32N2O5/c31-26(29-15-23(27(32)33)17-7-5-8-17)25(18-9-6-10-18)30-28(34)35-16-24-21-13-3-1-11-19(21)20-12-2-4-14-22(20)24/h1-4,11-14,17-18,23-25H,5-10,15-16H2,(H,29,31)(H,30,34)(H,32,33)
    • InChIKey: WOBAQPYRROFLGO-UHFFFAOYSA-N
    • SMILES: O=C(C(C1CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC(C(=O)O)C1CCC1

計算された属性

  • 精确分子量: 476.23112213g/mol
  • 同位素质量: 476.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 757
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4.9

2-cyclobutyl-3-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1533397-500mg
2-cyclobutyl-3-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171707-76-7
500mg
$3233.0 2023-09-26
Enamine
EN300-1533397-1.0g
2-cyclobutyl-3-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171707-76-7
1g
$3368.0 2023-06-05
Enamine
EN300-1533397-0.25g
2-cyclobutyl-3-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171707-76-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1533397-0.5g
2-cyclobutyl-3-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171707-76-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1533397-0.05g
2-cyclobutyl-3-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171707-76-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1533397-250mg
2-cyclobutyl-3-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171707-76-7
250mg
$3099.0 2023-09-26
Enamine
EN300-1533397-0.1g
2-cyclobutyl-3-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171707-76-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1533397-2.5g
2-cyclobutyl-3-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171707-76-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1533397-1000mg
2-cyclobutyl-3-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171707-76-7
1000mg
$3368.0 2023-09-26
Enamine
EN300-1533397-2500mg
2-cyclobutyl-3-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171707-76-7
2500mg
$6602.0 2023-09-26

2-cyclobutyl-3-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid 関連文献

2-cyclobutyl-3-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acidに関する追加情報

Professional Introduction to Compound with CAS No. 2171707-76-7 and Product Name: 2-cyclobutyl-3-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid

Compound with the CAS number 2171707-76-7 and the product name 2-cyclobutyl-3-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and biomedicine. The intricate arrangement of functional groups, including the cyclobutyl and fluorenylmethoxycarbonyl moieties, suggests a multifaceted role in biochemical interactions, making it a subject of intense research interest.

The 2-cyclobutyl moiety in the compound's structure contributes to its unique physicochemical properties, such as solubility and stability. This feature is particularly crucial in pharmaceutical formulations, where the bioavailability and shelf-life of active ingredients are paramount. The presence of multiple chiral centers in the molecule also implies that stereochemistry plays a vital role in its biological activity. Such structural complexities are often exploited to enhance drug efficacy and minimize side effects, a cornerstone of modern medicinal chemistry.

Recent studies have highlighted the importance of fluorenylmethoxycarbonyl (Fmoc) protected amino acids in peptide synthesis and drug development. The Fmoc group serves as an effective protecting group for amines, allowing for controlled peptide bond formation during solid-phase peptide synthesis (SPPS). The incorporation of this group into the compound with CAS No. 2171707-76-7 underscores its potential utility in constructing complex peptide-based therapeutics. Moreover, the acetamidopropanoic acid moiety suggests applications in protease inhibition and other enzyme-targeted therapies, which are critical areas of research in treating chronic diseases.

In the realm of drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying novel pharmacophores. The structural features of this compound make it an attractive candidate for virtual screening against various biological targets. For instance, the cyclobutyl ring can mimic hydrophobic pockets in protein binding sites, while the polar functionalities facilitate hydrogen bonding interactions. Such characteristics are often exploited to design molecules with high affinity and selectivity for specific biological pathways.

The pharmaceutical industry is increasingly leveraging advanced synthetic methodologies to access complex molecular architectures. The synthesis of 2-cyclobutyl-3-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid exemplifies the precision and innovation required in modern organic synthesis. Techniques such as transition-metal catalysis, asymmetric hydrogenation, and cross-coupling reactions have enabled chemists to construct intricate molecules with high regioselectivity and enantioselectivity. These advancements are crucial for developing next-generation therapeutics that address unmet medical needs.

Biomedical research has seen significant progress in understanding the mechanisms underlying various diseases at the molecular level. The compound with CAS No. 2171707-76-7 could serve as a key intermediate in developing targeted therapies for conditions such as cancer, neurodegenerative disorders, and inflammatory diseases. For instance, its ability to modulate enzyme activity or interact with specific receptors may lead to novel treatment strategies that offer improved patient outcomes.

The integration of interdisciplinary approaches has further accelerated drug discovery efforts. Collaboration between chemists, biologists, and pharmacologists has led to innovative strategies for translating laboratory findings into clinical applications. The compound's unique structural features make it a promising candidate for preclinical studies aimed at evaluating its pharmacokinetic properties, toxicity profile, and therapeutic potential.

As research continues to uncover new biological targets and mechanisms, compounds like 2-cyclobutyl-3-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid will play an increasingly important role in shaping future therapeutic landscapes. Their complex structures not only challenge synthetic chemists but also provide opportunities for developing innovative treatments that address complex diseases more effectively than existing therapies.

The future direction of pharmaceutical research will likely involve harnessing artificial intelligence (AI) and machine learning (ML) algorithms to predict molecular properties and optimize drug design processes. These technologies can analyze vast datasets to identify promising candidates for further investigation, thereby expediting the drug development pipeline. Given its intricate structure and functional diversity, this compound could benefit from such AI-driven approaches to accelerate its translation from bench to bedside.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD